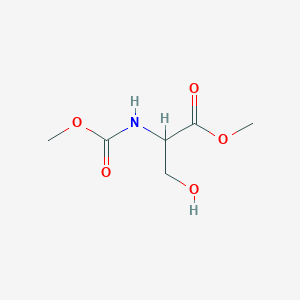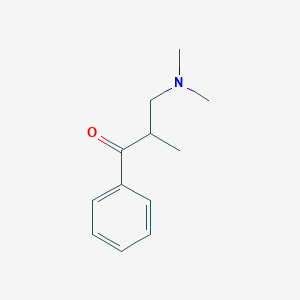
(1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde, also known as TMC, is a cyclic aldehyde that has gained significant attention in the field of chemistry and biochemistry due to its unique properties. This compound is highly versatile and has been used in various scientific research applications, including drug discovery, chemical synthesis, and material science. In
作用机制
The mechanism of action of (1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in disease progression. (1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. In addition, (1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde has been found to inhibit the expression of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
生化和生理效应
(1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde has been found to exhibit various biochemical and physiological effects, including antimicrobial, anti-inflammatory, and antioxidant properties. (1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde has been shown to inhibit the growth of various pathogens, including bacteria, fungi, and viruses. In addition, (1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. Moreover, (1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde has been shown to scavenge free radicals, reducing oxidative stress and preventing cellular damage.
实验室实验的优点和局限性
(1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde has several advantages as a research tool, including its high potency, selectivity, and stability. (1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde is also relatively easy to synthesize and purify, making it a cost-effective option for laboratory experiments. However, (1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde has some limitations, including its potential toxicity and limited solubility in aqueous solutions. Moreover, (1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde may exhibit off-target effects, making it essential to use appropriate controls and assays to validate its activity.
未来方向
(1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde has significant potential for future research, particularly in drug discovery and material science. One potential direction is the development of (1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde-based drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. In addition, (1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde can be used as a building block for the synthesis of novel materials, such as polymers and nanoparticles, with unique properties. Moreover, further research is needed to understand the mechanism of action of (1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde fully and its potential off-target effects, to improve its efficacy and safety as a research tool and potential drug candidate.
Conclusion:
In conclusion, (1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde is a unique cyclic aldehyde that has gained significant attention in the field of chemistry and biochemistry due to its versatile properties. (1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde has been used in various scientific research applications, including drug discovery, chemical synthesis, and material science. (1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde exhibits potent antimicrobial, anti-inflammatory, and antioxidant properties, making it a promising candidate for the treatment of various diseases. However, further research is needed to understand the mechanism of action of (1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde fully and its potential off-target effects, to improve its efficacy and safety as a research tool and potential drug candidate.
合成方法
(1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde can be synthesized using various methods, including the Diels-Alder reaction, the Birch reduction, and the Grignard reaction. The most common method used for the synthesis of (1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde is the Diels-Alder reaction, which involves the reaction between cyclopentadiene and methyl vinyl ketone in the presence of a Lewis acid catalyst. This reaction yields a racemic mixture of (1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde, which can be resolved using chiral chromatography to obtain the desired enantiomer.
科学研究应用
(1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde has been widely used in scientific research, particularly in drug discovery and chemical synthesis. (1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde has been found to exhibit potent antimicrobial activity against various pathogens, including bacteria, fungi, and viruses. In addition, (1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde has been shown to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
属性
CAS 编号 |
146726-33-2 |
|---|---|
产品名称 |
(1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde |
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC 名称 |
(1R,6R)-2,2,6-trimethylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C10H18O/c1-8-5-4-6-10(2,3)9(8)7-11/h7-9H,4-6H2,1-3H3/t8-,9-/m1/s1 |
InChI 键 |
MPLGIGIOVUTMJA-RKDXNWHRSA-N |
手性 SMILES |
C[C@@H]1CCCC([C@@H]1C=O)(C)C |
SMILES |
CC1CCCC(C1C=O)(C)C |
规范 SMILES |
CC1CCCC(C1C=O)(C)C |
同义词 |
Cyclohexanecarboxaldehyde, 2,2,6-trimethyl-, (1R-cis)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



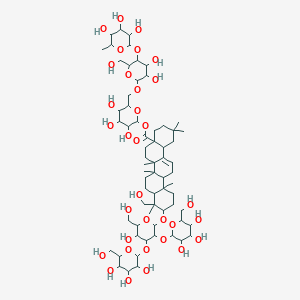
![4-[3-(Dimethylamino)propoxy]benzonitrile](/img/structure/B143030.png)
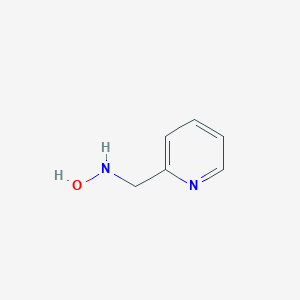
![1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)propan-1-one](/img/structure/B143036.png)
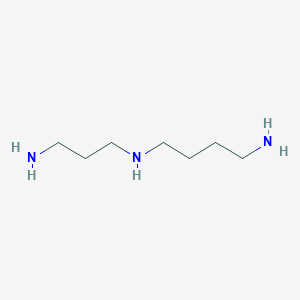
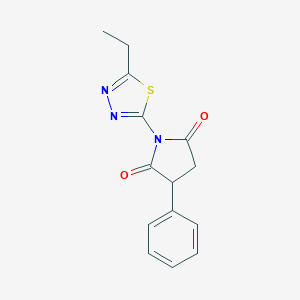
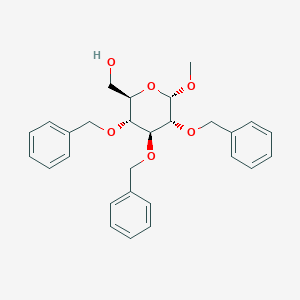
![(2R)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B143050.png)
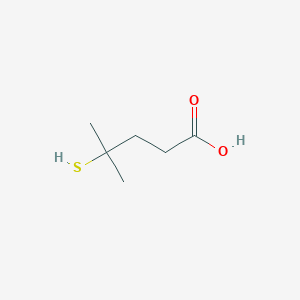
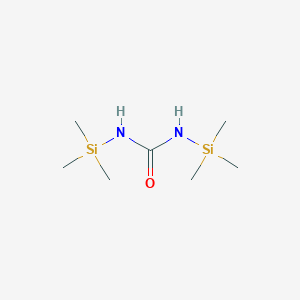
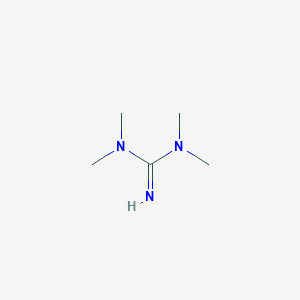
![(2S)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B143054.png)
